Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and a morpholine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromophenylmorpholine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate
- **Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-car
Properties
Molecular Formula |
C15H20BrNO3 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-10-13(17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
IOGBYXXDGGAXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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